

Spectroscopic Profile of Tripropylborane: A Technical Guide

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Compound of Interest

Compound Name: Tripropylborane

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Introduction

Tripropylborane ($C_9H_{21}B$) is a trialkylborane that serves as a valuable reagent and intermediate in organic synthesis. Its utility in reactions such as hydroboration necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the characterization of **tripropylborane**. This technical guide provides a comprehensive overview of the available spectroscopic data for **tripropylborane**, detailed experimental protocols for its analysis, and visualizations of key analytical workflows and fragmentation pathways. Due to the air- and moisture-sensitive nature of **tripropylborane**, specialized handling techniques are required for accurate spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **tripropylborane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework and the environment of the boron atom in **tripropylborane**.

^{11}B NMR Spectroscopy

The ^{11}B NMR spectrum of trialkylboranes is characterized by a single, broad resonance in the low-field region.

Compound	Chemical Shift (δ) [ppm]
Trialkylboranes (general)	83 - 93 ^[1]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon atoms in the propyl chains. The data is referenced from a seminal study by Hart and Ford (1974).^[2]

Carbon Atom	Chemical Shift (δ) [ppm]
$\alpha\text{-CH}_2$	Data not available in search results
$\beta\text{-CH}_2$	Data not available in search results
$\gamma\text{-CH}_3$	Data not available in search results

Note: The specific chemical shifts from the cited literature were not available in the performed search.

^1H NMR Spectroscopy

Detailed experimental ^1H NMR data for **tripropylborane** is not readily available in the public domain based on the conducted searches. For comparison, the related compound tripropyl borate exhibits distinct signals for its propyl groups.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the chemical bonds within **tripropylborane**. Key absorptions are expected for C-H and B-C bonds.

Wavenumber (cm ⁻¹)	Assignment
~2960-2850	C-H stretching (alkyl)
~1465	C-H bending (CH ₂)
~1380	C-H bending (CH ₃)
~1100-1000	B-C stretching

Note: A specific experimental IR spectrum for **tripropylborane** was not found in the conducted search. The provided data is based on typical ranges for alkylboranes.

Mass Spectrometry (MS)

Mass spectrometry of **tripropylborane** provides information about its molecular weight and fragmentation pattern upon ionization. GC-MS data from the NIST Mass Spectrometry Data Center indicates a base peak at m/z 41.[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment
140	Low	[C ₉ H ₂₁ B] ⁺ (Molecular Ion)
98	Moderate	[(C ₃ H ₇) ₂ B] ⁺
57	High	[C ₄ H ₉] ⁺
41	100 (Base Peak)	[C ₃ H ₅] ⁺

Note: The complete mass spectrum with relative intensities for all fragments was not available. The fragmentation pattern is proposed based on common fragmentation pathways for alkylboranes.

Experimental Protocols

The following protocols are generalized procedures for obtaining spectroscopic data for air-sensitive compounds like **tripropylborane**.

NMR Spectroscopy Sample Preparation (Air-Sensitive)

- Apparatus: A Schlenk line or a glovebox is required to maintain an inert atmosphere (N_2 or Ar). A J. Young NMR tube or a standard NMR tube with a septum-sealed cap is necessary.[\[4\]](#)
[\[5\]](#)
- Solvent Degassing: The deuterated solvent (e.g., C_6D_6 , $CDCl_3$) must be thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can cause line broadening. This can be achieved by several freeze-pump-thaw cycles.[\[6\]](#)
- Sample Preparation:
 - In a glovebox: The **tripropylborane** sample is directly dissolved in the degassed deuterated solvent and transferred to the NMR tube. The tube is then sealed.
 - Using a Schlenk line: The J. Young NMR tube is evacuated and backfilled with inert gas three times. The **tripropylborane** is added to the tube under a positive pressure of inert gas, followed by the cannula transfer of the degassed deuterated solvent. The tube is then sealed.[\[7\]](#)
- Acquisition:
 - ^{11}B NMR: A dedicated boron-observe probe or a broadband probe tuned to the ^{11}B frequency is used. A one-pulse experiment is typically sufficient. The spectral width should be wide enough to cover the expected chemical shift range for boranes (e.g., +100 to -120 ppm).[\[8\]](#)[\[9\]](#) To minimize the broad background signal from borosilicate glass NMR tubes, quartz NMR tubes are recommended.[\[10\]](#)
 - 1H and ^{13}C NMR: Standard acquisition parameters are generally applicable. For ^{13}C NMR, a proton-decoupled experiment is standard.[\[6\]](#)

Infrared (IR) Spectroscopy (Air-Sensitive Liquid)

- Apparatus: A sealed liquid IR cell with windows transparent to IR radiation (e.g., KBr, NaCl) is required. The cell should have ports that can be sealed with septa.
- Sample Preparation:
 - The IR cell is flushed with a dry, inert gas (N_2 or Ar).

- **Tripropylborane** is transferred to the cell via a syringe under an inert atmosphere. The cell is filled completely to avoid any headspace.[\[11\]](#)
- Alternatively, a thin film can be prepared between two salt plates within a glovebox.[\[12\]](#)
- Acquisition: The spectrum is recorded using a standard FT-IR spectrometer. A background spectrum of the empty cell (or the salt plates) should be acquired first and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

- Apparatus: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for analyzing volatile compounds like **tripropylborane**.
- Sample Preparation:
 - Due to its reactivity with air and moisture, the sample must be handled under an inert atmosphere.
 - A dilute solution of **tripropylborane** in a dry, volatile, and inert solvent (e.g., hexane, heptane) is prepared in a glovebox or using Schlenk techniques.
 - The solution is transferred to a GC vial with a septum cap.
- GC-MS Conditions:
 - Injector: A split/splitless injector is typically used, with a high split ratio to prevent overloading of the column and detector. The injector temperature should be optimized to ensure volatilization without decomposition.
 - Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating the analyte from the solvent and any impurities.
 - Oven Program: A temperature program starting at a low temperature and ramping up is used to ensure good separation.
 - Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern. The mass range should be scanned from a low m/z

(e.g., 35) to a value greater than the molecular weight of **tripropylborane** (140 g/mol).

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of **tripropylborane**.

Proposed Mass Spectrometry Fragmentation of Tripropylborane

Caption: Proposed fragmentation of **tripropylborane** in mass spectrometry.

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